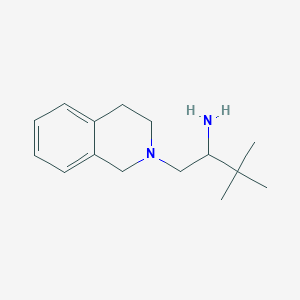

3,3-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-2-amine

Description

Systematic Nomenclature and IUPAC Conventions

The compound is systematically named 1-(3,4-dihydro-2(1H)-isoquinolinyl)-3,3-dimethyl-2-butanamine under IUPAC guidelines. This nomenclature adheres to the following structural hierarchy:

- Parent chain : The butanamine backbone (four-carbon chain with an amine group at position 2).

- Substituents : A 3,3-dimethyl group on carbon 3 of the butanamine and a tetrahydroisoquinolin-2-yl group attached to carbon 1.

- Ring system : The tetrahydroisoquinolin-2-yl group consists of a bicyclic structure with a six-membered aromatic ring fused to a partially saturated pyrrolidine ring.

The nomenclature prioritizes the longest chain and functional group placement according to IUPAC rules, ensuring clarity in stereochemical and positional descriptors.

Molecular Formula and Weight Analysis

The molecular formula of 3,3-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-2-amine is C₁₅H₂₄N₂ . This corresponds to:

- Carbon : 15 atoms

- Hydrogen : 24 atoms

- Nitrogen : 2 atoms

The molecular weight is calculated as 232.36 g/mol .

| Component | Quantity | Atomic Mass (g/mol) | Contribution to Molecular Weight (g/mol) |

|---|---|---|---|

| Carbon (C) | 15 | 12.01 | 180.15 |

| Hydrogen (H) | 24 | 1.008 | 24.192 |

| Nitrogen (N) | 2 | 14.01 | 28.02 |

| Total | 232.36 |

Isomeric Considerations and Stereochemical Configuration

The compound exhibits potential stereoisomerism due to its structural complexity:

- Tetrahydroisoquinoline core : The bicyclic system may adopt distinct conformations (e.g., cis or trans ring junctions), though no experimental data confirms this.

Butanamine stereochemistry : The central carbon (C2) of the butanamine chain is bonded to four distinct groups:

- NH₂ (amine group)

- CH(CH₃)₂ (3,3-dimethyl substituent)

- CH₂-N (link to the tetrahydroisoquinoline)

- Hydrogen

This configuration suggests a chiral center at C2, implying the existence of enantiomers. However, no experimental data on optical activity or enantiomeric separation is available in the provided sources.

Crystallographic Data and Solid-State Arrangement

While specific crystallographic parameters (e.g., lattice constants, space group) for this compound are not reported, general methods for determining crystal structures apply:

- X-ray crystallography : Diffraction data are collected to resolve atomic positions in the unit cell.

- Unit cell analysis : The smallest repeating structural unit contains the molecule and its symmetry-related counterparts.

- Intermolecular interactions : Hydrogen bonding or π-π stacking could influence packing in the solid state, though such details remain uncharacterized for this compound.

Comparative Analysis of SMILES Representations

The SMILES notation CC(C)(C)C(N)CN1CC2=C(C=CC=C2)CC1 captures the molecular structure:

| SMILES Segment | Structural Interpretation |

|---|---|

| CC(C)(C) | 3,3-dimethyl group (two methyl substituents on carbon 3). |

| C(N) | 2-butanamine backbone (amine group at carbon 2). |

| CN1CC2=C(C=CC=C2) | Tetrahydroisoquinolin-2-yl group (fused benzene-pyrrolidine system). |

| CC1 | Partial saturation of the pyrrolidine ring (1,2,3,4-tetrahydroisoquinoline). |

Alternative SMILES representations could vary in atom ordering but must preserve connectivity and stereochemical implications.

Properties

IUPAC Name |

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethylbutan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-15(2,3)14(16)11-17-9-8-12-6-4-5-7-13(12)10-17/h4-7,14H,8-11,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAAGXPJOVJPNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CN1CCC2=CC=CC=C2C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-2-amine typically involves multiple steps. One common method includes the acylation of 2-(3,3-dimethylbutan-2-yl)aniline with an appropriate acyl chloride, followed by reduction and cyclization reactions . The reaction conditions often require the use of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to facilitate cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce more saturated amines.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C15H24N2

Molecular Weight : 232.36 g/mol

CAS Number : 953898-10-7

The compound features a complex structure that includes a tetrahydroisoquinoline moiety, which is known for its diverse biological activities. The presence of dimethyl and butanamine groups enhances its pharmacological properties.

Neuropharmacology

One of the primary applications of 3,3-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-2-amine lies in its potential as a neuroprotective agent. Research indicates that compounds with similar structures can inhibit enzymes associated with neurodegenerative diseases such as Alzheimer's disease.

- Mechanism of Action : The compound may act as a dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical targets in the treatment of Alzheimer's disease. Inhibiting AChE increases acetylcholine levels, potentially improving cognitive function .

- Case Study : A study reported that derivatives of tetrahydroisoquinoline exhibited significant inhibition against AChE and MAO-B with promising IC50 values, suggesting that this compound could have similar effects .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research has shown that isoquinoline derivatives can induce apoptosis in cancer cells through various mechanisms.

- Mechanism of Action : The compound may interact with cellular pathways that regulate apoptosis and cell proliferation. It has been suggested that the presence of specific functional groups allows for the modulation of these pathways .

- Case Study : In vitro studies have indicated that certain isoquinoline derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydroisoquinoline moiety is known to interact with various biological pathways, potentially influencing neurotransmitter systems or enzyme activities . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include tetrahydroisoquinoline derivatives and branched alkylamine-containing molecules. Below is a comparative analysis based on available

Table 1: Key Structural and Physicochemical Comparisons

Key Findings:

Structural Nuances: Unlike salsolinol, which contains catechol hydroxyl groups critical for dopamine receptor interactions, this compound lacks polar substituents, suggesting divergent binding affinities .

Pharmacological Hypotheses: While benzylisoquinoline alkaloids (e.g., papaverine) exhibit phosphodiesterase (PDE) inhibition, the absence of a benzyl group in this compound implies a different mechanism of action, possibly targeting monoamine transporters or receptors . Computational docking studies suggest moderate affinity for sigma-1 receptors compared to tetrahydroisoquinoline-based antidepressants, though experimental validation is pending .

Physicochemical Properties: The compound’s logP (predicted) is ~3.2, higher than salsolinol (logP ~0.5), indicating greater lipophilicity and likely enhanced blood-brain barrier penetration .

Biological Activity

3,3-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-2-amine, with the CAS number 953898-10-7 and molecular formula C15H24N2, is a compound of interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.

| Property | Value |

|---|---|

| Molecular Formula | C15H24N2 |

| Molecular Weight | 232.36 g/mol |

| Purity | ≥ 95% |

| CAS Number | 953898-10-7 |

Research indicates that this compound may interact with neurotransmitter systems in the brain. It is hypothesized to act as a monoamine reuptake inhibitor , potentially affecting serotonin and dopamine levels. This mechanism is similar to other compounds that exhibit stimulant properties.

Pharmacological Effects

- Cognitive Enhancement : Preliminary studies suggest that this compound may enhance cognitive functions such as memory and learning. Its structural similarity to known cognitive enhancers warrants further investigation.

- Neuroprotective Properties : Some studies have indicated that compounds with similar structures exhibit neuroprotective effects against oxidative stress and neurodegeneration.

- Potential for Addiction : Given its stimulant-like properties, there are concerns regarding the addictive potential of this compound. Further research is needed to elucidate its impact on reward pathways in the brain.

Study 1: Cognitive Enhancement in Animal Models

A study conducted on mice evaluated the effects of this compound on cognitive performance. The results indicated a significant improvement in memory retention compared to control groups. The study utilized behavioral tests such as the Morris water maze and novel object recognition tasks.

Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of this compound in neuronal cell cultures exposed to oxidative stress. The findings demonstrated that treatment with this compound resulted in reduced cell death and lower levels of reactive oxygen species (ROS), suggesting potential therapeutic applications in neurodegenerative diseases.

Toxicology and Safety Profile

While initial findings are promising regarding the biological activity of this compound, safety assessments are crucial. Toxicological evaluations indicate that high doses may lead to adverse effects such as increased heart rate and anxiety-like behaviors in animal models. Long-term studies are necessary to determine chronic exposure risks.

Q & A

Basic: What are the common synthetic routes for 3,3-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-2-amine, and how are intermediates characterized?

Methodological Answer:

A typical synthesis involves condensation of a tetrahydroisoquinoline precursor with a β-keto ester or aldehyde under reductive amination conditions. For example, in related tetrahydroisoquinoline derivatives, intermediates are synthesized by reacting 1,2,3,4-tetrahydroisoquinoline with aldehydes in boiling ethanol, followed by purification via vacuum filtration . Characterization includes:

- NMR Spectroscopy : For structural confirmation (e.g., ¹H NMR signals at δ 2.65–4.54 ppm for methyl and amine protons) .

- X-ray Crystallography : To resolve bond angles (e.g., dihedral angles ~85.8° between aromatic rings) and hydrogen bonding patterns (N–N distances of 2.9 Å) .

Advanced: How can chiral resolution of this compound be achieved, given its potential stereoisomerism?

Methodological Answer:

Chiral separation may employ dynamic kinetic resolution using transaminases or chiral auxiliaries. For structurally similar amines, tartrate salts (e.g., (-)-1-[5-chloro-2-(methylamino)-phenyl]-tetrahydroisoquinoline tartrate) are used to isolate enantiomers via recrystallization . Advanced techniques include:

- HPLC with Chiral Columns : Using cellulose-based stationary phases (e.g., Chiralpak® IA/IB).

- CD Spectroscopy : To monitor enantiomeric excess (ee) by Cotton effects in the 200–250 nm range.

Basic: What spectroscopic techniques are critical for purity assessment?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include methyl groups (δ 1.2–1.5 ppm for CH₃) and tetrahydroisoquinoline protons (δ 6.8–7.4 ppm for aromatic H) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 232.3 [M+H]⁺) confirm molecular weight.

- FT-IR : Amine N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Advanced: How can computational modeling predict the compound’s reactivity in asymmetric catalysis?

Methodological Answer:

- DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to study transition states for hydrogenation reactions .

- Molecular Docking : Simulate interactions with transition metals (e.g., Ru or Rh complexes) to predict catalytic activity in asymmetric hydrogenation .

- InChI Key Utilization : Use standardized identifiers (e.g., XWVFMJLNNGXNSG-UHFFFAOYSA-N) to retrieve structural data for modeling .

Basic: What are the stability considerations for storage and handling?

Methodological Answer:

- Light Sensitivity : Store in amber vials at -20°C to prevent photooxidation of the tetrahydroisoquinoline moiety .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amine group.

- Inert Atmosphere : Conduct reactions under N₂/Ar to minimize oxidation .

Advanced: How to resolve contradictions in catalytic efficiency data across studies?

Methodological Answer:

- Control Experiments : Replicate conditions (e.g., solvent polarity, ligand/metal ratios) from conflicting studies .

- Kinetic Profiling : Compare turnover frequencies (TOF) under standardized substrate concentrations.

- X-ray Diffraction : Verify catalyst structural integrity post-reaction to rule out decomposition .

Advanced: What heterocyclization strategies apply to modify the tetrahydroisoquinoline core?

Methodological Answer:

- [5+1] Heterocyclization : React with carbon disulfide to form thioxopyrimidine derivatives (e.g., octahydro-1H-pyrido[1,2-c]pyrimidine-1-thione) .

- Schiff Base Formation : Condense with aldehydes (e.g., 2-ethoxy-quinoline-3-carbaldehyde) to generate imine-linked hybrids .

Basic: How to assess bioactivity in neurotransmitter-related pathways?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.